Diisooctyl p-octylphenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisooctyl p-octylphenyl phosphite is an organophosphorus compound with the molecular formula C22H39O3P and a molecular weight of 382.52 g/mol . It is commonly used as a stabilizer in polymers to prevent degradation during processing and long-term applications . This compound is known for its antioxidant properties, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl p-octylphenyl phosphite typically involves an esterification reaction followed by phosphorylation. The process begins with the reaction of phenol and isooctanol in the presence of a catalyst at temperatures between 120-140°C . The water generated during the reaction is continuously removed to promote the esterification. Once the esterification is complete, the temperature is lowered to 80-90°C , and phosphorous acid is added to undergo phosphorylation, producing this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The raw materials, including high-purity phenol, isooctanol, and phosphorous acid, are carefully controlled to ensure product quality. The reaction conditions are optimized to maximize yield and minimize impurities. Post-treatment steps include cooling, washing with sodium carbonate solution, phase separation, drying with a desiccant, and distillation to collect the target product .
Chemical Reactions Analysis
Types of Reactions
Diisooctyl p-octylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It acts as a secondary antioxidant by decomposing hydroperoxides.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Typically involves hydroperoxides as reactants.
Substitution: Requires specific catalysts and conditions depending on the desired substitution.
Major Products Formed
Oxidation: Produces phenolic compounds and other byproducts.
Substitution: Yields substituted phosphite esters.
Scientific Research Applications
Diisooctyl p-octylphenyl phosphite has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which diisooctyl p-octylphenyl phosphite exerts its effects is through its antioxidant properties. It functions by decomposing hydroperoxides, thereby preventing the oxidative degradation of polymers . The compound’s structure allows it to interact with free radicals and hydroperoxides, breaking the oxidative chain reactions that lead to polymer degradation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diisooctyl p-octylphenyl phosphite is unique due to its specific combination of phenyl and isooctyl groups, which provide a balance of stability and reactivity. This makes it particularly effective as a stabilizer in polymers compared to other phosphite esters .
Properties
CAS No. |
68133-13-1 |
---|---|
Molecular Formula |
C30H55O3P |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
1-[bis(6-methylheptoxy)phosphoryl]-4-octylbenzene |
InChI |
InChI=1S/C30H55O3P/c1-6-7-8-9-10-15-20-29-21-23-30(24-22-29)34(31,32-25-16-11-13-18-27(2)3)33-26-17-12-14-19-28(4)5/h21-24,27-28H,6-20,25-26H2,1-5H3 |
InChI Key |
HPLQLQQLRLADHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)P(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.